molecular formula C9H9NO5 B12744742 (R)-4-Carboxy-3-hydroxyphenylglycine CAS No. 133991-31-8

(R)-4-Carboxy-3-hydroxyphenylglycine

Cat. No.: B12744742
CAS No.: 133991-31-8
M. Wt: 211.17 g/mol
InChI Key: GXZSAQLJWLCLOX-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-Carboxy-3-hydroxyphenylglycine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a carboxyl group, a hydroxyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Carboxy-3-hydroxyphenylglycine typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry. One common method involves the use of chiral catalysts to induce the formation of the ®-enantiomer. The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the compound during synthesis.

Industrial Production Methods

In industrial settings, the production of ®-4-Carboxy-3-hydroxyphenylglycine may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

®-4-Carboxy-3-hydroxyphenylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride, leading to the formation of different derivatives.

    Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups, where other functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

®-4-Carboxy-3-hydroxyphenylglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in various biochemical pathways and its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-Carboxy-3-hydroxyphenylglycine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Carboxy-3-hydroxyphenylglycine: The enantiomer of the compound with different stereochemistry.

    4-Carboxyphenylglycine: Lacks the hydroxyl group, leading to different chemical properties.

    3-Hydroxyphenylglycine: Lacks the carboxyl group, affecting its reactivity and applications.

Uniqueness

®-4-Carboxy-3-hydroxyphenylglycine is unique due to its specific stereochemistry and the presence of both carboxyl and hydroxyl groups

Properties

CAS No.

133991-31-8

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

4-[(R)-amino(carboxy)methyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-5(8(12)13)6(11)3-4/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m1/s1

InChI Key

GXZSAQLJWLCLOX-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](C(=O)O)N)O)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.